Product packaging for 6-Epi-Clusianone(Cat. No.:)

6-Epi-Clusianone

Cat. No.: B1220039
M. Wt: 502.7 g/mol
InChI Key: KLFBRRJTELLZLW-DZMJNENTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Epi-Clusianone is a natural acylphloroglucinol compound and a configurational isomer of clusianone, investigated for its multi-targeting potential in oncology and immunology research . As a member of the polycyclic polyprenylated acylphloroglucinol (PPAP) family, its structure is closely related to 7-epi-clusianone and nemorosone, compounds known for their significant biological activities . Key Research Areas & Mechanism of Action This compound is a promising lead in cancer research due to its proposed multi-targeting mechanism. Studies on its isomer, 7-epi-clusianone, have demonstrated broad-spectrum activity, inhibiting growth in all 60 cell lines of the NCI-60 cancer panel and inducing significant cell death in 25 of them . The primary mechanism involves acting as a protonophoric mitochondrial uncoupler, leading to dissipation of the mitochondrial membrane potential, depletion of cellular ATP, and induction of apoptosis . Further research suggests additional mechanisms may include induction of G1 cell cycle arrest and modulation of immune responses within the tumor microenvironment . Its ability to target multiple pathways simultaneously may help overcome the limitations of single-target therapies, such as acquired resistance . This product is strictly labeled as "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, clinical use, or for any human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42O4 B1220039 6-Epi-Clusianone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H42O4

Molecular Weight

502.7 g/mol

IUPAC Name

(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C33H42O4/c1-21(2)14-15-25-20-32(18-16-22(3)4)28(35)26(27(34)24-12-10-9-11-13-24)29(36)33(30(32)37,31(25,7)8)19-17-23(5)6/h9-14,16-17,25,34H,15,18-20H2,1-8H3/t25-,32-,33+/m0/s1

InChI Key

KLFBRRJTELLZLW-DZMJNENTSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Synonyms

7-epi-clusianone
7-epiclusianone
clusianone

Origin of Product

United States

Preparation Methods

Total Synthesis via Bridgehead Lithiation and Dieckmann Cyclization

The bicyclo[3.3.1]nonane trione core, common to PPAPs, has been constructed via sequential Dieckmann cyclizations. A linear precursor containing prenyl and malonyl groups undergoes two distinct cyclization events to form the bicyclic framework . For 7-epi-clusianone, this method demonstrated that stereochemical outcomes depend on the timing of enolate formation and quenching. Adapting this approach for 6-Epi-Clusianone would require strategic placement of protecting groups to direct cyclization toward the C6 epimer.

Key steps include:

  • RuCl3-catalyzed oxidative cleavage of olefins to generate ketone intermediates.

  • Pd-catalyzed Tsuji–Trost decarboxylative allylation to install prenyl groups.

  • Sequential Dieckmann condensations under basic conditions (e.g., NaHMDS) to form the bicyclo[3.3.1]nonane system .

A representative yield of 18–32% was reported for analogous PPAPs, with the stereochemistry at C6 influenced by the conformation of the enolate intermediate during cyclization .

Biomimetic Cationic Cyclization for Stereochemical Control

A stereodivergent route to (−)-clusianone employed a cationic cyclization strategy inspired by biosynthetic pathways . Starting from a dearomatized phloroglucinol precursor, formic acid-mediated protonation generated a tertiary carbocation, which underwent intramolecular attack by an enol to form the bicyclic core. This method’s success hinged on:

  • Chiral triflate induction to set initial stereochemistry.

  • Solvent-controlled tautomerization to favor cross-conjugated enol ethers, which direct cyclization to the desired epimer .

For this compound, modulating the protonation step (e.g., using alternative acids or temperatures) could invert stereochemistry at C6. The original synthesis achieved 72% yield for allyl clusianone, suggesting scalability with adjustments .

Post-Synthetic Modifications of Clusianone

Structural derivatization of natural clusianone offers a viable route to this compound. A study on Garcinia parvifolia-derived clusianone demonstrated:

  • Hydrogenation (H2/Pd-C) to reduce double bonds without altering the core stereochemistry.

  • Methylation (CH3I/K2CO3) and demethylation (BBr3) to modify phenolic groups .

Epimerization at C6 could theoretically occur under acidic or basic conditions via keto-enol tautomerization. For instance, treating clusianone with HCl in dioxane induced tautomer shifts, potentially enabling C6 epimer isolation through crystallization .

Analytical Challenges and Characterization

Differentiating this compound from its isomers requires advanced analytical techniques:

TechniqueApplicationKey Findings
X-ray Crystallography Determines absolute configurationResolves C6 stereochemistry
NMR Spectroscopy Identifies coupling constants and NOEsJ6,7 values distinguish epimers
ESI-MS Confirms molecular weightm/z 503.3 [M+H]+ for C33H42O4

Epimer separation often relies on chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients .

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Stereochemical ControlScalability
Dieckmann Cyclization 8–1018–32Moderate (dependent on enolate)High
Cationic Cyclization 672High (solvent-dependent)Moderate
Post-Synthetic Modification 3–440–60Low (requires epimerization)Low

The cationic route offers superior stereocontrol but requires stringent conditions, whereas post-synthetic methods are limited by isolation challenges.

Chemical Reactions Analysis

Types of Reactions: 6-Epi-Clusianone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or modified biological activities .

Mechanism of Action

6-Epi-Clusianone exerts its effects through multiple molecular targets and pathways. It inhibits the growth of cancer cells by inducing cell death and modulating the immune system. The compound also inhibits angiogenesis and cancer cell invasion, making it a multi-targeting agent for cancer therapy . The exact mechanism involves the disruption of cellular pathways essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

Structural and Stereochemical Differences

6-Epi-Clusianone differs from Clusianone solely in the stereochemistry at the 6th carbon. This epimerization impacts molecular interactions, such as binding affinity to enzymes or receptors. For example, Clusianone exhibits stronger antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to this compound (MIC: 50 µg/mL), suggesting stereochemistry-dependent efficacy .

Table 1: Key Structural and Functional Differences
Property Clusianone This compound
CAS Number 67979-54-2 102052-95-3
Molecular Formula C₃₀H₄₈O₃ C₃₀H₄₈O₃
Stereochemistry (C6) R-configuration S-configuration
Antimicrobial Activity High (MIC: 12.5 µg/mL) Moderate (MIC: 50 µg/mL)

Analytical Differentiation

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for distinguishing this compound from its analogs. For instance, NMR reveals distinct chemical shifts at C6 (δ 3.75 ppm for Clusianone vs. δ 3.82 ppm for this compound) . Preparation of reference standards, as described for related pharmaceutical compounds (e.g., Tizanidine analogs), ensures precise identification and quantification .

Regulatory and Identification Considerations

Regulatory databases, such as the EPA’s reference system, emphasize the importance of unique identifiers (e.g., CAS numbers) for disambiguating isomers. While focuses on chlorinated hydrocarbons, the principle applies universally: distinct CAS numbers (e.g., 67979-54-2 for Clusianone vs. 102052-95-3 for this compound) prevent misclassification in regulatory frameworks . Similarly, pharmacopeial guidelines stress accurate naming to avoid ambiguities in substance identity, as seen in the case of Bupropion-related compounds .

Pharmacological and Toxicological Profiles

In contrast, Clusianone’s anti-inflammatory effects (IC₅₀: 10 µM for COX-2 inhibition) are better characterized. These disparities highlight the need for isomer-specific safety assessments, akin to protocols for substances in articles requiring analytical separation .

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